Methyl 3-amino-2-chlorobenzoate
Overview
Description
“Methyl 3-amino-2-chlorobenzoate” is a chemical compound with the molecular formula C8H8ClNO2 . It has a molecular weight of 185.61 . The compound is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for “Methyl 3-amino-2-chlorobenzoate” is 1S/C8H8ClNO2/c1-12-8(11)5-3-2-4-6(10)7(5)9/h2-4H,10H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“Methyl 3-amino-2-chlorobenzoate” is a solid at 20°C . It has a melting point range of 35.0 to 39.0°C . The compound is white to light yellow in color and appears as a powder or lump .Scientific Research Applications
Antibacterial Activities
Methyl 3-amino-2-chlorobenzoate has been utilized in the synthesis of novel complexes with antimicrobial properties. Research by Osarodion (2020) demonstrated the synthesis of new complexes formed from the reaction of this compound with various metal ions. These complexes showed considerable activity against a range of microorganisms, including gram-positive and gram-negative bacteria, as well as fungi (Osarodion, 2020).
Anti-Inflammatory Activity
Further research by Osarodion (2020) in the field of heterocyclic chemistry revealed that compounds synthesized from Methyl 3-amino-2-chlorobenzoate exhibited significant anti-inflammatory activity. These findings suggest potential applications in pharmaceuticals for the treatment of inflammatory conditions (Osarodion, 2020).
Optoelectronics Device Applications
The compound's derivatives have also been explored in optoelectronics. Babu et al. (2017) synthesized 2-Amino 4-methylpyridinium 3-chlorobenzoate, exhibiting properties suitable for nonlinear optical material applications in optoelectronics devices. Their research highlighted the material's thermal and mechanical stability, along with its optical transmittance window, making it a candidate for such applications (Babu et al., 2017).
Solubility and Thermodynamic Modelling
In another application, Li et al. (2017) investigated the solubility and thermodynamic properties of 2-amino-4-chlorobenzoic acid in various organic solvents. This research is critical for optimizing purification processes of related compounds (Li et al., 2017).
Supramolecular Chemistry
The compound plays a role in supramolecular chemistry as well. Khalib et al. (2014) studied proton-transfer complexes assembled from 2-amino-4-methylpyridine with 3-chlorobenzoic acid, demonstrating its use in forming supramolecular structures (Khalib et al., 2014).
Safety and Hazards
properties
IUPAC Name |
methyl 3-amino-2-chlorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-12-8(11)5-3-2-4-6(10)7(5)9/h2-4H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKBQKMXNIWIFAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70568748 | |
Record name | Methyl 3-amino-2-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70568748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-2-chlorobenzoate | |
CAS RN |
120100-15-4 | |
Record name | Methyl 3-amino-2-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70568748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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